molecular formula C13H14N2O2 B2664348 N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2196443-52-2

N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2664348
CAS RN: 2196443-52-2
M. Wt: 230.267
InChI Key: YZZGVNDHKCZUBQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide, also known as DPI or diphenyleneiodonium, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS). DPI is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.3 g/mol.

Mechanism of Action

N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide acts as a competitive inhibitor of flavoprotein-containing enzymes, such as NADPH oxidase and nitric oxide synthase, which are involved in the production of ROS. N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide binds to the flavin moiety of these enzymes, preventing the transfer of electrons to molecular oxygen and thereby inhibiting the production of ROS.
Biochemical and Physiological Effects:
N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including inhibition of ROS production, induction of apoptosis, and modulation of cell signaling pathways. N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide in lab experiments is its ability to specifically inhibit the activity of flavoprotein-containing enzymes involved in ROS production. However, N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide can also have non-specific effects on other enzymes and cellular processes, which can complicate data interpretation. Additionally, N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide can be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide. One area of interest is the development of more specific inhibitors of flavoprotein-containing enzymes, which could provide greater specificity and reduce non-specific effects. Another area of interest is the investigation of the role of ROS in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, the development of novel therapeutic agents based on the inhibition of ROS production could have important clinical applications.

Synthesis Methods

N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide can be synthesized through a variety of methods, including the reaction of 2-aminoacetophenone with benzaldehyde in the presence of sodium hydroxide, followed by oxidation with iodine and acetic acid. Another method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of sodium hydroxide, followed by oxidation with iodine and acetic acid.

Scientific Research Applications

N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide has been used extensively in scientific research to investigate the role of ROS in various cellular processes, including cell signaling, apoptosis, and oxidative stress. N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide has been shown to inhibit the activity of enzymes such as NADPH oxidase and nitric oxide synthase, which are involved in the production of ROS.

properties

IUPAC Name

N-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-7-13(17)15-8-10-5-3-4-6-11(10)9-15/h2-6H,1,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGVNDHKCZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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